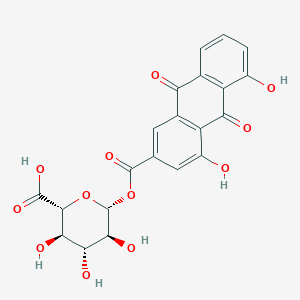

(1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine

描述

Synthesis Analysis

The synthesis of naphthalene derivatives involves various strategies, including metal-catalyzed reactions and Lewis acid-catalyzed transformations. Techniques such as cyclization from γ-phenylacetoacetate or phenylacetyl chloride in sulfuric acid medium have been explored for efficient synthesis. Naphthalene derivatives exhibit a range of biological activities, prompting the development of diverse synthetic methods to construct these compounds (Maheshwari & Hussain, 2023).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives, such as N,N′-dialkylated naphthalene diimides (NDIs), reveals a correlation between structure, solubility, self-assembly, and electronic properties. Systematic studies indicate specific trends in spectroscopic and thermal properties, solubility, and crystal morphology. The odd–even parity effect in the packing of NDI molecules underscores the intricate relationship between molecular structure and physical properties (Chlebosz et al., 2023).

Chemical Reactions and Properties

Naphthalene derivatives, including 1,3-dihydroxynaphthalene, are synthesized through various routes such as alkaline fusion and photocatalytic oxidation. These derivatives interact with biological cations, anions, and macromolecules, displaying significant medicinal potential. The interactions often involve noncovalent bonds, showcasing the chemical reactivity and interaction capabilities of naphthalene derivatives (Zhang You-lan, 2005).

Physical Properties Analysis

Naphthalene derivatives are known for their diverse physical properties, such as solubility and thermal stability. The solubility in solvents like chloroform and toluene, and the thermal behavior characterized by thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), are crucial for applications in organic electronics and other fields. The crystal morphology and packing, influenced by the length of alkyl substituents, further define their physical properties (Chlebosz et al., 2023).

Chemical Properties Analysis

The chemical properties of naphthalene derivatives, such as reactivity towards various organic transformations and their role as intermediates in synthesizing bioactive molecules, are significant. The ability to undergo reactions like cycloadditions, carboannulations, and cross-dehydrogenative coupling highlights the versatility and reactivity of these compounds. This reactivity is instrumental in developing pharmaceuticals and materials with specific functions (Maheshwari & Hussain, 2023).

科学研究应用

Antibacterial Agents

Research involving derivatives of naphthalen-1-amine, closely related to (1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine, has identified potential antibacterial applications. Specifically, synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides have been explored for their potent antibacterial properties against various bacterial strains. These compounds were structurally elucidated and demonstrated moderate to weak enzyme inhibition capabilities alongside their antibacterial efficacy (Abbasi et al., 2015).

Chirality Sensing

The compound has been linked to the development of stereodynamic probes for chirality sensing. These probes are capable of binding amines, amino alcohols, or amino acids, translating these binding events into a dual optical response. This approach is crucial for determining the absolute configuration, enantiomeric excess (ee), and total concentration of various compounds, showcasing the compound's utility in analytical chemistry (Bentley & Wolf, 2014).

Antimicrobial Activity

Another avenue of research has explored the antimicrobial activity of compounds bearing the naphthalene moiety. These studies have synthesized new series of azoles or azines from key intermediates, including 1-(1-hydroxynaphthalen-2-yl)-3-phenylpropane-1,3-dione, and tested them against a variety of Gram-positive and Gram-negative bacteria, as well as fungal species. The antimicrobial activities displayed ranged from weak to moderate, indicating the potential of these compounds in developing new antimicrobial agents (Abdelreheim et al., 2019; Abdel Reheim et al., 2021).

Fluorescence Studies

In fluorescence studies, a naphthalene-thiophene hybrid molecule has demonstrated the capability to function as a molecular AND type binary logic gate with Zn2+ and OAc- ions as inputs. This property makes it suitable for the detection of intracellular Zn2+ under a fluorescence microscope, indicating its potential use in biological imaging and diagnostics (Karak et al., 2013).

安全和危害

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes understanding how to safely handle and dispose of the compound.

未来方向

This involves identifying areas of further research. It could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, or new reactions that it could be used in.

属性

IUPAC Name |

(1R)-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18H,13-14,20H2/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJKLSASLJIYAO-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCOC2=CC=CC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742610 | |

| Record name | (1R)-3-[(Naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine | |

CAS RN |

147199-40-4 | |

| Record name | (1R)-3-[(Naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。